molecular formula C10H11N3O B13105666 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-92-0

2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde

Cat. No.: B13105666
CAS No.: 94813-92-0
M. Wt: 189.21 g/mol
InChI Key: DVNMXDVEXBXNJR-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11N3O. It is characterized by a pyrazolo[1,5-A]pyrazine core structure with three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an aldehyde precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

94813-92-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2,4,6-trimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-6-4-13-10(8(3)11-6)9(5-14)7(2)12-13/h4-5H,1-3H3

InChI Key

DVNMXDVEXBXNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)C=O)C(=N1)C

Origin of Product

United States

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